Phenoxybenzamine (CAS 59-96-1) Exhibits a 48-72x Longer Receptor Occupancy than Reversible Phentolamine
Phenoxybenzamine provides an irreversible α-adrenoceptor blockade, resulting in a duration of action that persists for 3-4 days post-administration, a period required for de novo receptor synthesis [1][2]. In stark contrast, the reversible competitive antagonist phentolamine has a duration of action of only 20-40 minutes when given parenterally and 2-4 hours when given orally [3]. This quantifiable difference in receptor occupancy time is critical for experiments requiring sustained receptor inactivation without continuous drug presence.
| Evidence Dimension | Duration of receptor blockade in vivo |
|---|---|
| Target Compound Data | 3-4 days |
| Comparator Or Baseline | Phentolamine: 20-40 min (IV) or 2-4 h (oral) |
| Quantified Difference | 48-72 times longer for IV route; 18-48 times longer for oral route |
| Conditions | Human pharmacokinetic data from authoritative pharmacology references |
Why This Matters
This sustained blockade eliminates the need for continuous infusion, reduces protocol variability, and is essential for models of chronic α-adrenergic inhibition.
- [1] DailyMed. (2023). PHENOXYBENZAMINE HYDROCHLORIDE capsule. U.S. National Library of Medicine. View Source
- [2] Deranged Physiology. (2024). Phenoxybenzamine. View Source
- [3] AccessMedicine. (n.d.). Adrenoceptor Blockers. McGraw Hill Medical. View Source
